2,5-Dichlorobenzene-1,4-diamine (CAS: 20103-09-7) is a highly crystalline, dichloro-substituted aromatic diamine utilized primarily as a rigid-rod monomer in advanced polymer synthesis and as a precursor for high-performance pigments . The presence of two electron-withdrawing and sterically bulky chlorine atoms at the 2- and 5-positions of the para-phenylenediamine core fundamentally alters its reactivity and the physical properties of its downstream derivatives. In procurement and materials design, this specific substitution pattern is prioritized because it disrupts interchain packing in polyimides and polyamides, drastically improving solution processability without sacrificing the high thermal stability and mechanical rigidity characteristic of para-linked aromatic systems [1].
Attempting to substitute 2,5-dichlorobenzene-1,4-diamine with generic, unsubstituted p-phenylenediamine (PPD) or m-phenylenediamine generally fails in high-performance film and coating applications. PPD-based rigid-rod polymers suffer from extreme interchain hydrogen bonding and dense chain packing, which causes them to precipitate prematurely during polycondensation and renders the final polymer intractable and insoluble in standard organic solvents [1]. By contrast, the bulky chlorine substituents in 2,5-dichlorobenzene-1,4-diamine introduce steric hindrance that increases the polymer's free volume and disrupts crystalline packing. This structural modification enables the synthesis of fully amorphous, high-molecular-weight polymers that remain soluble in polar aprotic solvents like NMP and DMAc, a strict requirement for direct solution-casting in industrial manufacturing [1].
In the direct polycondensation of diimide-diacids, the use of 2,5-dichloro-p-phenylenediamine yields fully amorphous poly(amide-imide)s that are readily soluble in polar aprotic solvents such as NMP and DMAc [1]. In contrast, unsubstituted p-phenylenediamine (PPD) typically produces highly crystalline, insoluble polymers that precipitate from the reaction medium, preventing film formation [1]. The chlorinated diamine allows for the direct casting of transparent, flexible films with tensile strengths ranging from 92 to 127 MPa and initial moduli of 2.59 to 3.65 GPa [1].
| Evidence Dimension | Polymer solubility and film-casting viability |
| Target Compound Data | Yields amorphous polymers highly soluble in NMP/DMAc, enabling direct casting of films (92-127 MPa tensile strength). |
| Comparator Or Baseline | Unsubstituted p-phenylenediamine (PPD) (yields insoluble, intractable precipitates). |
| Quantified Difference | Transition from 0% processability (insoluble precipitate) to complete solubility for high-strength film casting. |
| Conditions | Direct polycondensation using triphenyl phosphite and pyridine in NMP/CaCl2. |
Buyers must select the chlorinated analog when manufacturing high-performance polymer films or coatings that require solution-phase processing without compromising mechanical strength.
When subjected to enzyme-catalyzed or chemical oxidative polymerization, 2,5-dichloro-p-phenylenediamine forms unique ortho-coupled ladder-type or pernigraniline-type structures [1]. Compared to standard poly(p-phenylenediamine), the chlorinated polymer exhibits significantly lower optical and electrochemical band gaps [1]. Furthermore, the enzyme-catalyzed ladder-type polymer derived from this specific monomer radiates blue light with a high intensity and a photoluminescence quantum yield of 23% in DMF, a property not observed in the non-chlorinated baseline [1].
| Evidence Dimension | Photoluminescence quantum yield and band gap |
| Target Compound Data | 23% quantum yield (blue light emission) in DMF; lower optical/electrochemical band gaps. |
| Comparator Or Baseline | Unsubstituted poly(p-phenylenediamine) (insignificant photoluminescence, higher band gap). |
| Quantified Difference | Achieves a 23% PL quantum yield and distinct nanosphere morphology compared to the standard benzenoid/quinoid PPD structures. |
| Conditions | Enzyme-catalyzed oxidative polymerization with hydrogen peroxide. |
For researchers developing optoelectronic materials or conductive polymer nanospheres, this compound provides specific luminescent and electronic properties unattainable with generic diamines.
2,5-Dichlorobenzene-1,4-diamine is an irreplaceable intermediate in the synthesis of high-grade condensed azo pigments, such as Cromophtal Yellow 6G [1]. The specific di-chloro substitution is required to react with diketene to form di-acetoacetyl-2,5-dichloro-p-phenylenediamine [1]. Unsubstituted or mono-chlorinated diamines cannot be used as substitutes, as the two chlorine atoms are structurally essential to impart the specific yellow shade, thermal stability, and solvent resistance demanded in high-performance jet printing inks and aerospace coatings [1].
| Evidence Dimension | Structural requirement for Pigment Yellow 6G synthesis |
| Target Compound Data | 100% structural compatibility for di-acetoacetyl-2,5-dichloro-p-phenylenediamine formation. |
| Comparator Or Baseline | p-Phenylenediamine (PPD) or mono-chloro analogs. |
| Quantified Difference | Binary substitution requirement; alternatives yield entirely different pigment classes with inferior solvent and lightfastness properties. |
| Conditions | Industrial synthesis of condensed azo pigments for jet inks. |
Procurement for advanced pigment manufacturing is structurally locked to this exact CAS number to meet the strict colorimetric and stability standards of commercial Yellow 6G.
2,5-Dichlorobenzene-1,4-diamine is the optimal monomer choice for manufacturing rigid-rod poly(amide-imide) and polyamide films. Because the bulky chlorine atoms prevent polymer precipitation during synthesis, manufacturers can directly cast the resulting NMP/DMAc solutions into transparent, flexible films for aerospace composites and flexible electronics, bypassing the intractability of standard PPD-based polymers [1].
In the dyes and pigments industry, this compound is procured specifically to synthesize di-acetoacetyl-2,5-dichloro-p-phenylenediamine, the direct precursor to high-grade Cromophtal Yellow 6G. The chlorine substituents are critical for achieving the target color shade, UV lightfastness, and solvent resistance required in premium jet printing inks [2].
For specialized materials science research, this diamine is utilized in oxidative polymerization to create polyaniline-like ladder structures. Its unique ability to form nanospheres with a 23% photoluminescence quantum yield makes it highly relevant for developing novel blue-light-emitting materials and low-band-gap organic semiconductors [3].
As a highly rigid, functionalized amine linker, 2,5-Dichlorobenzene-1,4-diamine is employed in COF synthesis. The chlorine atoms allow researchers to sterically and electronically tune the pore environment, enhancing hydrophobicity and altering host-guest interactions compared to frameworks built with unfunctionalized diamines .
Irritant